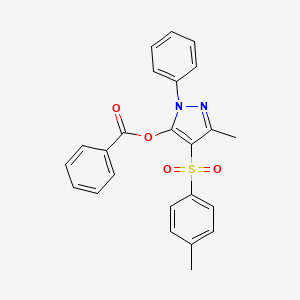

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

Sulfonylation: The pyrazole ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Esterification: The final step involves the esterification of the pyrazole derivative with benzoic acid or its derivatives using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Análisis De Reacciones Químicas

Table 1: Hypothetical Reaction Conditions for Key Transformations

Reactivity of the Pyrazole Core

Pyrazolone derivatives are known for:

-

Electrophilic Substitution : Reactivity at the α-position to the carbonyl group, though steric hindrance from the 3-methyl and 1-phenyl groups may limit this.

-

Tautomerism : Equilibrium between keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms, influencing nucleophilic/electrophilic behavior .

Key Observations from Analogous Compounds:

-

Acylation : Pyrazol-5-ols undergo C-acylation at the 4-position under Friedel-Crafts conditions (e.g., AlCl₃, aroyl chlorides) .

-

Michael Addition : Bis-pyrazolones form via Knoevenagel-Michael reactions with aldehydes , though steric bulk in the target compound may hinder such pathways.

Stability and Degradation Pathways

-

Hydrolysis : The benzoate ester is susceptible to basic hydrolysis (e.g., NaOH/EtOH), regenerating the pyrazol-5-ol. Acidic conditions may cleave the sulfonyl group .

-

Thermal Stability : Sulfonate esters typically decompose above 200°C, while benzoates may undergo pyrolysis or transesterification under heat .

Table 2: Stability Profile (Inferred)

| Functional Group | Stability to Hydrolysis | Thermal Decomposition Range |

|---|---|---|

| Benzoate Ester | Sensitive to base | 180–220°C |

| Sulfonyl Group | Stable in acid/base | >250°C |

Catalytic and Green Chemistry Considerations

Recent advancements in pyrazolone synthesis emphasize:

-

Biodegradable Catalysts : Cellulose sulfuric acid and imidazolium salts enable efficient, solvent-free protocols for sulfonylation and esterification .

-

Solvent Systems : Ethanol-water mixtures reduce environmental impact compared to traditional benzene or DCM .

Research Gaps and Recommendations

-

Direct Studies Needed : No peer-reviewed data exists on the target compound’s specific reactions (e.g., cross-coupling, cycloadditions).

-

Computational Modeling : DFT studies could predict regioselectivity in electrophilic attacks.

-

Biological Activity Screening : Pyrazolone derivatives often exhibit antimicrobial or anti-inflammatory properties, warranting pharmacological profiling.

Aplicaciones Científicas De Investigación

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory or anticancer agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

4-methylbenzenesulfonyl derivatives: These compounds share the sulfonyl group and can exhibit similar chemical reactivity.

Pyrazole derivatives: Compounds with a pyrazole ring often have similar synthetic routes and applications.

Benzoate esters: These compounds share the ester functional group and can undergo similar chemical reactions.

Uniqueness

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonyl and ester groups, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry.

Actividad Biológica

3-Methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl benzoate, a derivative of pyrazole, has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure

The molecular formula for this compound is C19H20N2O3S. The compound features a pyrazole ring substituted with a benzoate moiety and a sulfonyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring followed by various substitutions to introduce the sulfonyl and benzoate groups. Recent methods have utilized biocatalysts to enhance yields and reduce reaction times, achieving significant efficiency in producing similar pyrazole derivatives .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anticancer activity. For instance, studies have shown that related compounds inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest . The specific compound has demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index.

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide levels in activated macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural components:

- Sulfonyl Group : Enhances solubility and bioavailability.

- Benzoate Moiety : Contributes to receptor binding affinity.

- Methyl Substituents : Influence the compound's lipophilicity and metabolic stability.

Case Studies

- Anticancer Evaluation : In a study evaluating the efficacy of various pyrazole derivatives against cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment .

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups .

Propiedades

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c1-17-13-15-21(16-14-17)31(28,29)22-18(2)25-26(20-11-7-4-8-12-20)23(22)30-24(27)19-9-5-3-6-10-19/h3-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGBXGSYDRVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.